特达替汀

描述

Synthesis Analysis

The synthesis of compounds similar to Tedatioxetine, such as paroxetine, involves complex chemical reactions aimed at achieving high stereochemical control and purity. For example, a convenient synthesis of paroxetine starts from 1-benzyl-4-piperidone, undergoing a series of reactions including stereoselective reduction, mesylation, and inversion reaction of the stereogenic center, followed by deprotection to yield the active pharmaceutical ingredient (Czibula et al., 2004). This process highlights the intricate steps required to synthesize complex molecules with specific stereochemistry crucial for their biological activity.

Molecular Structure Analysis

The molecular structure of compounds related to Tedatioxetine, such as fluoxetine, has been elucidated using techniques like X-ray crystallography. These analyses reveal the three-dimensional arrangement of atoms within the molecule, critical for understanding its interaction with biological targets. For fluoxetine, the structure shows that the planes defined by the aromatic rings are skewed, preventing intramolecular ring-ring interactions, which is essential for its activity as a selective serotonin uptake inhibitor (Robertson et al., 1988).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like Tedatioxetine can be inferred from studies on similar molecules. For instance, the synthesis of paroxetine involves reactions that highlight the molecule's functional groups' reactivity, such as the diastereoconvergent cobalt-catalyzed arylation, demonstrating the molecule's capacity for selective bond formation and stereochemical outcomes (Despiau et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are pivotal for their formulation and therapeutic efficacy. For example, the crystal structure of atomoxetine hydrochloride, another compound with similar therapeutic targets, provides insights into its solid-state properties, such as hydrogen bonding patterns, which can influence its stability and solubility (Kaduk et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other substances, determine a compound's pharmacokinetic profile and interaction with the body. Research on fluoxetine and similar compounds underlines the importance of understanding these properties for optimizing therapeutic effects and minimizing adverse reactions. The pharmacokinetic properties of fluoxetine, for example, have been extensively studied, revealing its metabolism and the role of its metabolites in its antidepressant effects (Bergstrom et al., 1988).

科学研究应用

癌症研究:氟西汀在癌症研究中显示出潜力,特别是在耐药细胞系中的化疗敏感性和肿瘤细胞的抗增殖活性方面(Krishnan et al., 2008)。

神经和视觉障碍:观察到长期使用氟西汀可以帮助成年弱视动物恢复视觉功能,表明其在治疗弱视和揭示抗抑郁药效应新机制方面的潜在应用(Vetencourt et al., 2008)。

心理健康障碍:特达替汀被特别认可为一种多模式抗抑郁药物,有效治疗抑郁症和焦虑症,包括广泛性焦虑障碍(Javelot, 2016)。同样,氟西汀以其在抑郁症和强迫症中的有效性而闻名,作为一种选择性血清素摄取抑制剂(Wong et al., 1995)。

与压力相关的健康状况:氟西汀的抗炎、抗凋亡和抗氧化特性显著促进了其在治疗与压力相关的不良健康状况中的治疗作用(Caiaffo et al., 2016)。

儿童焦虑障碍:发现氟西汀对非抑郁的儿童和青少年患有强迫症和惊恐症以外的焦虑障碍的治疗是有效且安全的(Birmaher et al., 1994)。

神经药理学:该药物还影响血清素的突触可用性,并调节前额叶皮质、海马和纹状体中DARPP-32的磷酸化状态,表明其在神经药理学中的重要作用(Svenningsson et al., 2002)。

遗传研究:研究表明,TPH1和SLC6A4等基因可能影响对氟西汀的抗抑郁反应,这对于在精神障碍中追求个性化医学至关重要(Peters et al., 2004)。

属性

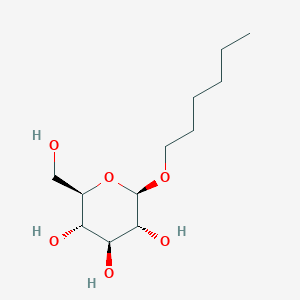

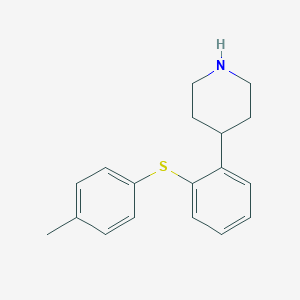

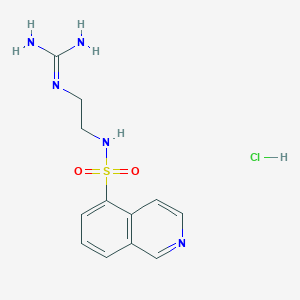

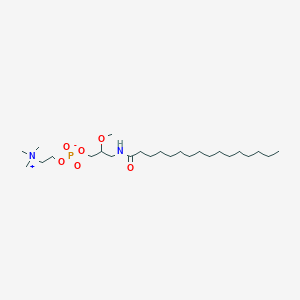

IUPAC Name |

4-[2-(4-methylphenyl)sulfanylphenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVASBKDYSQKLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801029350 | |

| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tedatioxetine | |

CAS RN |

508233-95-2 | |

| Record name | 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508233-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tedatioxetine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedatioxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEDATIOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)